molecular formula C11H16ClN B1455715 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride CAS No. 1354951-27-1

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

Cat. No. B1455715
M. Wt: 197.7 g/mol
InChI Key: YRPMNVSJYGEGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride is an organic compound with the CAS Number: 1354951-27-1 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride . The InChI code for this compound is 1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride consists of two piperidine rings in the molecule that have the chair conformation . The molecules are linked in endless chains along the c-axis by N + ···Cl − and Cl − ···H 2 O···Cl − hydrogen bonds .


Physical And Chemical Properties Analysis

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride appears as a powder at room temperature . It has a molecular weight of 197.71 . The compound’s InChI key is YRPMNVSJYGEGTP-UHFFFAOYSA-N .

Scientific Research Applications

Chemistry and Biological Activity of 3-Benzazepines

This review highlights the structure-activity relationships of 3-benzazepines, a class closely related to benzazocines. It was found that certain derivatives were cytotoxic to human leukemia cells, with specific compounds showing higher activity than dopamine. These compounds also showed potential in DNA interaction and multidrug resistance reversal, indicating their significance in cancer research and therapy development (Kawase, Saito, & Motohashi, 2000).

1,2-Oxazines and Benzoxazines Research

The synthesis and applications of 1,2-oxazines and benzoxazines, which share structural similarities with benzazocines, were reviewed. These compounds are critical in the development of novel chemical entities with potential applications in material science and drug development (Sainsbury, 1991).

2,3-Benzodiazepine-related Compounds

This review focuses on 2,3-benzodiazepine derivatives, emphasizing their importance in medicinal chemistry due to their broad biological activities. The synthesis and applications of various benzodiazepine analogues, including those with potential anticancer, antibacterial, and other therapeutic effects, were summarized (Földesi, Volk, & Milen, 2018).

Triazine Compounds in Medicinal Chemistry

The review on triazine compounds highlights their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. Triazines, by virtue of their structural versatility, play a significant role in the design of new drugs, showcasing the potential for developing future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Benzoxazinoids in Plant Defence

This study reviews benzoxazinoids, which are plant defence metabolites with potential as antimicrobial scaffolds. While not directly related to benzazocines, the research into benzoxazinoids underscores the importance of natural compounds in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPMNVSJYGEGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2NCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

CAS RN

1354951-27-1
Record name 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Reactant of Route 2
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Reactant of Route 3
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Reactant of Route 4
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Reactant of Route 5
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Reactant of Route 6
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.